Cas no 57186-25-1 (Paxilline)

Paxilline structure
Paxilline structure
Product Name:Paxilline
CAS番号:57186-25-1
MF:C27H33NO4
メガワット:435.555227994919
CID:375412
PubChem ID:105008
Update Time:2025-04-19

Paxilline 化学的及び物理的性質

名前と識別子

    • 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one,5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-,(2R,4bS,6aS,12bS,12cR,14aS)-
    • 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one,5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-
    • 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one,5,6,6a,7,12,12b,12c,13,14...
    • Paxilline
    • PAXILLINE FROM PENICILLIUM PAXILLI
    • Paxilline solution
    • Paxilline,(2R,4bS,6aS,12bS,12cR,14aS)-5,6,6a,7,12,12b,12c,13,14,14a-Decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-2H-pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-o
    • DPNI-caged-GABA
    • PAXILINE
    • Paxilline 1
    • PAXILLINE,PENICILLIUM PAXILLI
    • (+)-Paxilline
    • Paxicillin
    • Paxillin
    • GTPL2309
    • BDBM86263
    • 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-1
    • 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-c
    • NSC-658707
    • KBio2_000147
    • HMS1989H09
    • NCGC00025342-07
    • CHEBI:34907
    • DTXSID10972643
    • NS00010358
    • KBio2_005283
    • SR-01000597527-1
    • NSC 658707
    • 3T9U9Z96L7
    • BRD-K38251852-001-02-5
    • F82145
    • HMS3268F05
    • CBiol_001842
    • (2R,4bS,6aS,12bS,12cR,14aS)-5,6,6a,7,12,12b,12c,13,14,14a-Decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-2H-pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one
    • 2H-Pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel-
    • KBio2_002715
    • Bio2_000147
    • HMS1361H09
    • HMS2232J18
    • (2R,4bS,6aS,12bS,12cR,14aS)-4b-hydroxy-2-(2-hydroxypropan-2-yl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
    • AKOS024456907
    • CS-0026740
    • HB1056
    • SCHEMBL361232
    • 2H-1-Benzopyrano(5',6':6,7)indeno(1,2-b)indol-3(4bh)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2-alpha,4b-beta,6a-alpha,12b-beta,12c-alpha,14a-beta)-
    • cid_105008
    • BDBM50854
    • BRD-K38251852-001-06-6
    • KBio3_000293
    • HMS3402H09
    • EDD20523-48C0-4594-B22A-1FE297F60611
    • CHEMBL410063
    • Bio1_000128
    • 2H-Pyrano(2'',3'':5',6')benz(1',2':6,7)indeno(1,2-b)indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-
    • HY-N6778
    • NCGC00025342-07_C27H33NO4_(2R,4bS,6aS,12bS,12cR,14aS)-4b-Hydroxy-2-(2-hydroxy-2-propanyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
    • NCGC00025342-05
    • Q10860377
    • 57186-25-1
    • SMR000058863
    • C27H33NO4
    • 1233509-81-3
    • Spectrum5_001975
    • KC-155
    • MFCD00083464
    • (2R,4bS,6aS,12bS,12cR,14aS)-4b-hydroxy-2-(2-hydroxypropan-2-yl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-[1]benzopyrano[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
    • IDI1_033897
    • KBioSS_000147
    • (2R,4bS,6aS,12bS,12cR,14aS)-5,6,6a, 7,12,12b,12c,13,14,14a-Decahydro-4b-hydroxy-2-(1-h ydroxy-1-methylethyl)-12b,12c-dimethyl-2H-pyrano[2 '',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indol-3(4bH)-one
    • MLS000028812
    • SR-01000597527
    • Bio1_001106
    • Bio1_000617
    • Bio2_000627
    • KBio3_000294
    • Paxilline, powder, >=98% (HPLC)
    • UNII-3T9U9Z96L7
    • BSPBio_001427
    • KBioGR_000147
    • HMS1791H09
    • (1s,2r,5s,7r,11s,14s)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
    • BRN 5317894
    • 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one
    • 2H-1-BENZOPYRANO[5',6':6,7]INDENO[1,2-B]INDOL-3(4BH)-ONE, 5,6,6A,7,12,12B,12C,13,14,14A-DECAHYDRO-4B-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)-12B,12C-DIMETHYL-, (2R,4BS,6AS,12BS,12CR,14AS)-
    • 2H-1-Benzopyrano(5',6':6,7)indeno(1,2-b)indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2-.alpha.,4b-.beta.,6a-.alpha.,12b-.beta.,12c-.alpha.,14a-.beta.)-
    • FT-0630697
    • 2H-1-Benzopyrano[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, [2R-(2.alpha.,4b.beta.,6a.alpha.,12b.beta.,12c.alpha.,14a.beta.)]-
    • 4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bh)-one #
    • NCGC00168476-01
    • CAS_57186-25-1
    • 11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.0^{2,11}.0^{5,10}.0^{16,24}.0^{17,22}]tetracosa-9,16(24),17,19,21-pentaen-8-one
    • ACNHBCIZLNNLRS-UHFFFAOYSA-N
    • 11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
    • hydroxy-(1-hydroxy-1-methyl-ethyl)-dimethyl-[?]one
    • AKOS040737282
    • Compound NP-024130
    • BS-1489
    • インチ: 1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1
    • InChIKey: ACNHBCIZLNNLRS-UBGQALKQSA-N
    • ほほえんだ: O[C@]12C3=CC([C@@H](C(C)(C)O)O[C@H]3CC[C@]1(C)[C@@]1(C)C3=C(C4C=CC=CC=4N3)C[C@@H]1CC2)=O

計算された属性

  • せいみつぶんしりょう: 435.24100
  • どういたいしつりょう: 435.24095853g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 32
  • 回転可能化学結合数: 1
  • 複雑さ: 868
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 82.6

じっけんとくせい

  • 色と性状: 淡黄色粉末
  • 密度みつど: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
  • フラッシュポイント: 2℃
  • ようかいど: Insuluble (8.7E-4 g/L) (25 ºC),
  • PSA: 82.55000
  • LogP: 3.95670
  • ようかいせい: 使用できない

Paxilline セキュリティ情報

  • 危険物輸送番号:UN 2811 6
  • WGKドイツ:3
  • 危険カテゴリコード: R23/24/25;R36/37/38;R41
  • セキュリティの説明: S26; S36/37/39; S45
  • RTECS番号:DJ2830000
  • 危険物標識: T
  • セキュリティ用語:6.1(b)
  • 包装等級:III
  • リスク用語:R23/24/25
  • 危険レベル:6.1(b)
  • 包装グループ:III

Paxilline 税関データ

  • 税関コード:29419090

Paxilline 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-N6778-5mg
Paxilline
57186-25-1 99.83%
5mg
¥4500 2025-04-16
MedChemExpress
HY-N6778-10mg
Paxilline
57186-25-1 99.57%
10mg
¥7500 2024-04-18
MedChemExpress
HY-N6778-50mg
Paxilline
57186-25-1 99.57%
50mg
¥19000 2023-08-31
Fluorochem
M02243-5mg
Paxilline, Penicillium paxilli
57186-25-1 >98%
5mg
£114.00 2022-02-28
TRC
P207600-1mg
Paxilline
57186-25-1
1mg
$ 164.00 2023-09-06
TRC
P207600-5mg
Paxilline
57186-25-1
5mg
$ 494.00 2023-09-06
TRC
P207600-10mg
Paxilline
57186-25-1
10mg
$832.00 2023-05-17
TRC
P207600-25mg
Paxilline
57186-25-1
25mg
$1663.00 2023-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029796-5mg
Paxilline
57186-25-1 99%
5mg
¥4416 2024-05-22
Apollo Scientific
BIP1004-1mg
Paxilline from Penicillium paxilli
57186-25-1
1mg
£60.00 2024-07-20
推奨される供給者
NewCan Biotech Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
NewCan Biotech Limited
Shanghai Bent Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Kolod Food Ingredients Co.,ltd
Yunnanjiuzhen
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Yunnanjiuzhen